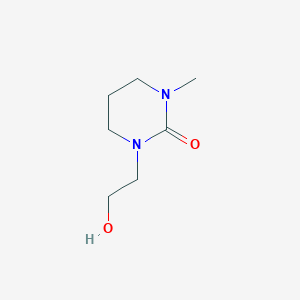
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound with a tetrahydropyrimidinone core structure
準備方法
The synthesis of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one typically involves the reaction of 3-methyl-2,4,6-trioxo-1,3,5-triazinane with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or chromatography.
化学反応の分析
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group.
科学的研究の応用
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydropyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole: This compound has a pyrazole core instead of a tetrahydropyrimidinone core and exhibits different biological activities.
1-(2-Hydroxyethyl)piperazine: This compound has a piperazine core and is used in different applications, such as in the synthesis of pharmaceuticals and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-2-4-9(5-6-10)7(8)11/h10H,2-6H2,1H3 |
InChIキー |
YQTJOEBBCRJQFH-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(C1=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
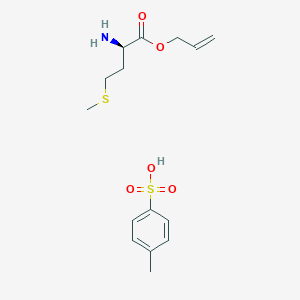
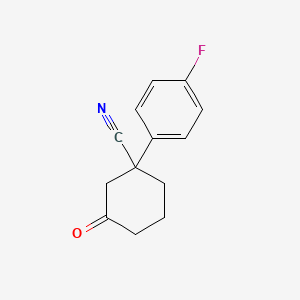
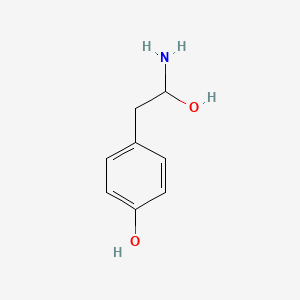
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
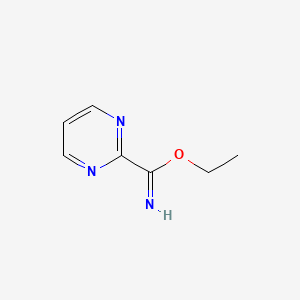

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
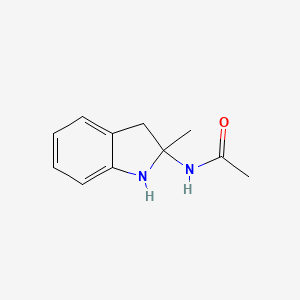
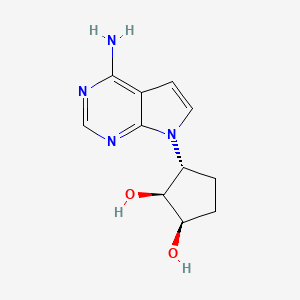
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
